An In-depth Technical Guide to 4-Nitro-m-xylene: Properties, Synthesis, and Applications
An In-depth Technical Guide to 4-Nitro-m-xylene: Properties, Synthesis, and Applications
This technical guide provides a comprehensive overview of the physical and chemical properties of 4-Nitro-m-xylene, a key chemical intermediate. Tailored for researchers, scientists, and professionals in drug development, this document delves into the synthesis, reactivity, and analytical characterization of this compound, offering practical insights and detailed experimental protocols.
Introduction: The Significance of 4-Nitro-m-xylene
4-Nitro-m-xylene, also known as 1,3-dimethyl-4-nitrobenzene, is an important organic compound that serves as a versatile precursor in the synthesis of a wide array of more complex molecules.[1] Its chemical structure, featuring a nitro group and two methyl groups on a benzene ring, provides multiple reactive sites, making it a valuable building block in the chemical industry. The primary importance of 4-Nitro-m-xylene lies in its role as an intermediate for producing dyes, pigments, and agrochemicals.[1] In the context of pharmaceutical research and development, the amino derivative, obtained through the reduction of the nitro group, is a key component in the synthesis of various bioactive compounds.
Physicochemical Properties
A thorough understanding of the physical and chemical properties of 4-Nitro-m-xylene is fundamental for its safe handling, storage, and application in synthetic chemistry.
Physical Characteristics
4-Nitro-m-xylene is a yellow liquid at room temperature with a faint, characteristic odor.[2][3] It is denser than water and exhibits low solubility in aqueous solutions, but is soluble in common organic solvents such as ethanol and ether.[2][3]
Table 1: Physical Properties of 4-Nitro-m-xylene
| Property | Value | Reference(s) |
| CAS Number | 89-87-2 | [4] |
| Molecular Formula | C₈H₉NO₂ | [1][4] |
| Molecular Weight | 151.16 g/mol | [4] |
| Appearance | Yellow liquid | [2] |
| Melting Point | 7-9 °C | [4] |
| Boiling Point | 244 °C | [4] |
| Density | 1.117 g/mL at 25 °C | [4] |
| Solubility | Insoluble in water; soluble in ethanol and ether. | [2][3] |
| Flash Point | 107.2 °C | [2] |
Chemical Identity
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IUPAC Name: 1,3-dimethyl-4-nitrobenzene[3]
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Synonyms: 4-Nitro-1,3-xylene, 2,4-Dimethyl-1-nitrobenzene, 4-Nitro-meta-xylene[4]
Synthesis of 4-Nitro-m-xylene
The most common method for the synthesis of 4-Nitro-m-xylene is the electrophilic nitration of m-xylene. The reaction typically involves the use of a nitrating agent, such as a mixture of nitric acid and sulfuric acid. The methyl groups on the m-xylene ring are ortho-, para-directing activators, leading to the formation of two primary isomers: 4-nitro-m-xylene and 2-nitro-m-xylene.[5] The ratio of these isomers is influenced by the reaction conditions.
Caption: Synthesis of 4-Nitro-m-xylene via nitration of m-xylene.
Experimental Protocol: Nitration of m-Xylene
This protocol describes a laboratory-scale synthesis of 4-Nitro-m-xylene using a mixed acid nitrating agent.
Materials:
-
m-Xylene
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Concentrated Nitric Acid (68%)
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Concentrated Sulfuric Acid (98%)
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Ice
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Dichloromethane
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Saturated Sodium Bicarbonate Solution
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Anhydrous Magnesium Sulfate
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Round-bottom flask
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Dropping funnel
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Magnetic stirrer
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Ice bath
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Separatory funnel
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Rotary evaporator
Procedure:
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Preparation of the Nitrating Mixture: In a flask cooled in an ice bath, slowly add 20 mL of concentrated nitric acid to 20 mL of concentrated sulfuric acid with constant stirring. Allow the mixture to cool to room temperature.
-
Reaction Setup: Place 25 mL of m-xylene in a 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel. Cool the flask in an ice bath.
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Addition of Nitrating Agent: Slowly add the prepared nitrating mixture to the m-xylene from the dropping funnel over a period of 30-45 minutes, ensuring the reaction temperature does not exceed 10 °C.
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Reaction: After the addition is complete, continue stirring the mixture in the ice bath for an additional 30 minutes. Then, allow the reaction to warm to room temperature and stir for another hour.
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Work-up: Carefully pour the reaction mixture over 200 g of crushed ice in a beaker. Transfer the mixture to a separatory funnel.
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Extraction: Extract the product with two 50 mL portions of dichloromethane.
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Washing: Combine the organic layers and wash successively with 50 mL of water, 50 mL of saturated sodium bicarbonate solution, and finally with 50 mL of water.
-
Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent using a rotary evaporator.
-
Purification: The crude product, a mixture of 4-nitro-m-xylene and 2-nitro-m-xylene, can be purified by fractional distillation under reduced pressure.
Chemical Reactivity and Key Reactions
The chemical reactivity of 4-Nitro-m-xylene is primarily dictated by the nitro group and the aromatic ring with its two methyl substituents.
Reduction of the Nitro Group
The most significant reaction of 4-Nitro-m-xylene in the context of drug development is the reduction of the nitro group to an amino group, yielding 4-amino-m-xylene (also known as 3,5-dimethylaniline). This transformation is a critical step as aromatic amines are common pharmacophores and versatile synthetic intermediates.
Caption: Reduction of 4-Nitro-m-xylene to 4-Amino-m-xylene.
Common reducing agents for this conversion include tin or iron in the presence of hydrochloric acid, or catalytic hydrogenation using hydrogen gas and a palladium-on-carbon catalyst.
Further Aromatic Substitution
The presence of the electron-withdrawing nitro group deactivates the aromatic ring towards further electrophilic substitution. Conversely, the methyl groups are activating. The directing effects of these substituents will influence the position of any subsequent reactions on the ring.
Spectroscopic Characterization
The structure of 4-Nitro-m-xylene can be unequivocally confirmed through various spectroscopic techniques.
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¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl protons. The two methyl groups will appear as singlets, likely at slightly different chemical shifts due to their different positions relative to the nitro group. The aromatic protons will exhibit a characteristic splitting pattern.
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¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will show signals for the eight carbon atoms in the molecule. The carbons attached to the nitro group and the methyl groups will have distinct chemical shifts.
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IR (Infrared) Spectroscopy: The IR spectrum will display characteristic absorption bands for the nitro group (typically strong asymmetric and symmetric stretching vibrations around 1530-1500 cm⁻¹ and 1350-1330 cm⁻¹, respectively). Bands corresponding to C-H stretching of the aromatic ring and methyl groups, as well as C=C stretching of the aromatic ring, will also be present.
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MS (Mass Spectrometry): The mass spectrum will show the molecular ion peak (M⁺) at m/z = 151. The fragmentation pattern can provide further structural information.
Applications in Research and Drug Development
As previously mentioned, the primary utility of 4-Nitro-m-xylene in a pharmaceutical context is as a precursor to 4-amino-m-xylene. This aniline derivative can then be incorporated into a variety of molecular scaffolds to synthesize compounds with potential therapeutic activity. Aromatic amines are key building blocks for a wide range of pharmaceuticals, including analgesics, anti-inflammatory agents, and antimicrobials.
Safety and Handling
4-Nitro-m-xylene is a hazardous chemical and should be handled with appropriate safety precautions. It is harmful if swallowed, inhaled, or absorbed through the skin.[3] It can cause irritation to the skin, eyes, and respiratory tract.[3] Long-term exposure may lead to health issues.
Handling Precautions:
-
Work in a well-ventilated area, preferably in a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.
-
Avoid inhalation of vapors and contact with skin and eyes.
-
In case of contact, immediately flush the affected area with copious amounts of water.
-
Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.
Conclusion
4-Nitro-m-xylene is a chemical intermediate of significant industrial and research importance. Its well-defined physical and chemical properties, coupled with its straightforward synthesis, make it a valuable starting material for a variety of applications. For researchers and professionals in drug development, a comprehensive understanding of this compound's reactivity, particularly the reduction of its nitro group, opens avenues for the synthesis of novel and potentially therapeutic molecules. Adherence to strict safety protocols is paramount when handling this hazardous substance.
References
- CN105175269A - Synthesis method of 4-nitro m-xylene by selective nitration of bismuth nitrate - Google P
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How are products formed in nitration of m xylene? - Filo. (URL: [Link])
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4-Nitro-m-xylene | C8H9NO2 | CID 6991 - PubChem. (URL: [Link])
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4-Nitro-m-xylene - Optional[1H NMR] - Spectrum - SpectraBase. (URL: [Link])
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Material Safety Data Sheet - 4-Nitro-m-xylene, 99% - Cole-Parmer. (URL: [Link])
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4-Nitro-m-xylene | CAS 89-87-2 | Chemical-Suppliers. (URL: [Link])
Sources
- 1. CN105175269A - Synthesis method of 4-nitro m-xylene by selective nitration of bismuth nitrate - Google Patents [patents.google.com]
- 2. spectrabase.com [spectrabase.com]
- 3. 4-Nitro-m-xylene | C8H9NO2 | CID 6991 - PubChem [pubchem.ncbi.nlm.nih.gov]
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